ZL-Pin13 is a potent covalent inhibitor of the peptidyl-prolyl isomerase NIMA-interacting-1, commonly referred to as Pin1. It was developed through structure-guided optimization and has shown significant efficacy in inhibiting Pin1 activity, with a half-maximal inhibitory concentration (IC50) of approximately 0.067 ± 0.03 micromolar. This compound is particularly notable for its ability to disrupt the interaction between Pin1 and its substrates, making it a valuable tool in biochemical research and potential therapeutic applications .
ZL-Pin13 was synthesized as part of a research initiative aimed at developing selective inhibitors for Pin1, which plays a critical role in various cellular processes, including cell cycle regulation and apoptosis. The compound emerged from an iterative process of screening and optimization based on crystallographic studies that elucidated the binding modes of inhibitors to Pin1 .
ZL-Pin13 belongs to a class of compounds known as covalent inhibitors. These inhibitors form stable covalent bonds with specific amino acid residues in target proteins, leading to prolonged inhibition of enzymatic activity. In the case of ZL-Pin13, it specifically targets the cysteine residue at position 113 of Pin1 .
The synthesis of ZL-Pin13 involves several key steps that include:
The synthetic route typically employs various reagents such as cyclopropyl bromide and ethyl acrylate, along with catalysts like palladium or copper. Reaction conditions are carefully controlled, often requiring specific solvents such as dichloromethane or toluene to facilitate the desired transformations .
The molecular structure of ZL-Pin13 has been characterized through X-ray crystallography, revealing detailed interactions between the inhibitor and the active site of Pin1. The compound's design incorporates functional groups that enhance binding affinity while maintaining selectivity for Pin1 over other similar proteins.
Key structural data include:
ZL-Pin13 primarily undergoes covalent modification reactions with the cysteine residue at position 113 of Pin1. This reaction is crucial for its mechanism of action as an inhibitor.
ZL-Pin13 exerts its inhibitory effects by forming a covalent bond with the thiol group of cysteine 113 in Pin1. This modification results in a conformational change in the protein that disrupts its normal function, thereby inhibiting its activity on substrate proteins involved in critical cellular processes.
The binding of ZL-Pin13 induces conformational changes in Pin1 that can be observed through crystallographic studies, highlighting how the inhibitor alters the protein's structure to prevent substrate interaction .
Relevant analyses indicate that ZL-Pin13 maintains stability and efficacy under physiological conditions, making it suitable for biological applications .
ZL-Pin13 has significant potential applications in scientific research, particularly in studies related to cancer biology and cellular signaling pathways where Pin1 plays a pivotal role. Its high potency and selectivity make it an excellent candidate for probing the functional roles of Pin1 in various diseases, potentially leading to therapeutic developments targeting this enzyme .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7